molecular formula C15H22N2O2 B1322296 叔丁基 4-(吡啶-4-基)哌啶-1-甲酸酯 CAS No. 550371-76-1

叔丁基 4-(吡啶-4-基)哌啶-1-甲酸酯

货号 B1322296
CAS 编号: 550371-76-1
分子量: 262.35 g/mol
InChI 键: GQOGIYJQPWKVED-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate (TBPP) is a synthetic compound that has recently been studied for its potential applications in scientific research. TBPP has been found to have a range of biochemical and physiological effects, and is being explored for its potential use in lab experiments.

科学研究应用

不对称合成和杂环形成

叔丁基 4-(吡啶-4-基)哌啶-1-甲酸酯因其在不对称合成中的效用而受到认可,特别是在手性胺及其衍生物的形成中。它在使用叔丁基磺酰胺等手性助剂进行胺的对映选择性合成中特别有效。该过程促进了结构多样的哌啶、吡咯烷和氮杂环丁烷的生产,这些都是许多天然产物和治疗相关化合物中的关键结构基序 (Philip 等,2020)

药物合成

该化合物在药物合成中扮演着至关重要的角色,例如它参与了治疗剂凡德他尼的合成。凡德他尼的合成途径突出了叔丁基 4-((甲苯磺酰氧基)甲基)哌啶-1-甲酸酯在取代、脱保护和环化等关键步骤中的作用,证明了其在生产高产率和商业价值化合物中的重要性 (Mi,2015)

环境和合成酚类抗氧化剂研究

该化合物的衍生物,如叔丁基酚,已因其环境出现、人体接触和毒性而被广泛研究。这些研究为理解合成酚类抗氧化剂 (SPA) 的环境和健康影响做出了重大贡献,SPA 广泛用于工业和商业产品中以抑制氧化并延长产品保质期 (Liu 和 Mabury,2020)

中枢神经系统 (CNS) 药物开发

叔丁基 4-(吡啶-4-基)哌啶-1-甲酸酯的结构与中枢神经系统药物开发相关。杂环中氮、硫和氧等杂原子的存在构成了合成可能影响中枢神经系统活动的化合物的基础,范围从抑郁到惊厥。这为开发新型中枢神经系统作用药物开辟了途径 (Saganuwan,2017)

生物活性化合物合成

叔丁基,如叔丁基 4-(吡啶-4-基)哌啶-1-甲酸酯中的叔丁基,在合成各种生物活性化合物中也很重要。这些化合物显示出作为抗氧化剂、抗癌剂、抗菌剂和抗菌剂的希望。这突出了该化合物在未来针对不同生物活性的化学制剂中的潜力 (Dembitsky,2006)

属性

IUPAC Name

tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOGIYJQPWKVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622160
Record name tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

550371-76-1
Record name tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.336 g of 5% Pd/C is added to 0.821 g of tert-butyl 3,6-dihydro-4,4′-bipyridine-1(2H)-carboxylate, dissolved in 65 ml of methanol, in a high-pressure reactor under nitrogen. The reaction mixture is placed under a pressure of 3 atmospheres of hydrogen at 25° C. and stirred mechanically for 1 h. The palladium is filtered off on Whatman paper (registered trademark) and is washed with methanol. The solvent is evaporated and the residue is then chromatographed on silica gel, heptane/ethyl acetate (8/2) to heptane/ethyl acetate (1/1) elution gradient. 0.552 g of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
0.821 g
Type
reactant
Reaction Step Three
Name
Quantity
0.336 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dichloromethane (0.1 ml) was added to a suspension of zinc (2 g, 31.7 mmol) in N,N-dimethylformamide (5 ml), and the mixture warmed until gas evolution occurred. tert-Butyl 4-iodo-1-piperidinecarboxylate (EP 1078928) (4.9 g, 15.8 mmol), and hydroquinone (35 mg, 0.32 mmol) in N,N-dimethylformamide (5 ml) was added, and the mixture warmed until an exotherm was evident. 4-Bromopyridine (1 g, 6.33 mmol), tris(dibenzylideneacetone)dipalladium (0) (73 mg, 0.127 mmol) and tri(2-furyl)phosphine (59 mg, 0.25 mmol) in N,N-dimethylformamide (5 ml) were added, and the reaction stirred at 60° C. for 30 minutes. The cooled mixture was partitioned between water (100 ml) and diethyl ether (50 ml), and the layers separated. The aqueous phase was extracted with diethyl ether (2×50 ml), the combined organic solutions washed with brine (50 ml), dried (MgSO4) and evaporated under reduced pressure, to give a brown oil. This was purified by column chromatography on silica gel using ethyl acetate:pentane (50:50) as eluant to afford the title compound as a yellow oil, 1.1 g.
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
59 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
73 mg
Type
catalyst
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。